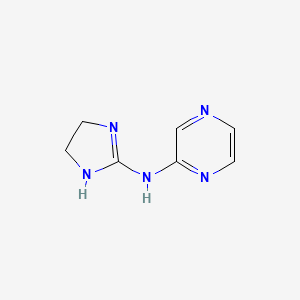
1-Sulfanyldecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sulfanyldecan-2-OL is an organic compound that belongs to the class of alcohols and thiols It features a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Sulfanyldecan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-decanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Sulfanyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions to form ethers or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Ethers and thioethers.
Wissenschaftliche Forschungsanwendungen
1-Sulfanyldecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-Sulfanyldecan-2-OL involves its interaction with biological molecules through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanol: Similar structure but lacks the sulfanyl group.
1-Sulfanyldecan-3-OL: Similar structure but with the hydroxyl group on a different carbon.
1-Sulfanyldodecan-2-OL: Similar structure but with a longer carbon chain.
Uniqueness
1-Sulfanyldecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
26073-87-0 |
|---|---|
Molekularformel |
C10H22OS |
Molekulargewicht |
190.35 g/mol |
IUPAC-Name |
1-sulfanyldecan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-2-3-4-5-6-7-8-10(11)9-12/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
YXHLDPGSHVXBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)




